molecular formula C5H3Br3S B150425 2,3,5-Tribromo-4-methylthiophene CAS No. 67869-13-0

2,3,5-Tribromo-4-methylthiophene

Cat. No. B150425
CAS RN: 67869-13-0
M. Wt: 334.86 g/mol
InChI Key: DTLNXOZXOZCNMX-UHFFFAOYSA-N
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Description

The compound 2,3,5-Tribromo-4-methylthiophene, while not directly studied in the provided papers, is closely related to the compounds that have been investigated. The papers focus on derivatives of methylthiophene, which is a sulfur-containing heterocycle that forms the backbone for the compound of interest. These derivatives include iodinated and brominated thiophenes, which share similarities in terms of halogen substitution with the tribromo-methylthiophene.

Synthesis Analysis

The synthesis of halogenated thiophenes can be complex, as demonstrated by the unexpected formation of 3,4,5-triiodo-2-methylthiophene during the iodination of 2-methylthiophene . This indicates that halogenation reactions can lead to multiple products and require careful control of reaction conditions. Similarly, the synthesis of brominated thiophenes, as seen in the formation of 3,5-dibromo-2-methylthiophene, involves the use of liquid bromine and low temperatures . These methods could potentially be adapted for the synthesis of 2,3,5-Tribromo-4-methylthiophene by optimizing the reaction conditions to favor the desired tribromination pattern.

Molecular Structure Analysis

The molecular structure of halogenated thiophenes is often determined using techniques such as X-ray crystallography, NMR, and computational methods . For instance, the crystal structure of 3,4,5-triiodo-2-methylthiophene was elucidated, revealing non-covalent interactions between iodine and sulfur atoms . These techniques could be applied to 2,3,5-Tribromo-4-methylthiophene to gain insights into its molecular geometry, electronic structure, and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of halogenated thiophenes can be influenced by the presence and position of halogen substituents. The papers do not directly address the chemical reactions of 2,3,5-Tribromo-4-methylthiophene, but they do provide information on related compounds. For example, the brominated thiophene derivative was further reacted with tributyl borate and then with 3,4-difluorobrombenzene to yield a photochromic compound . This suggests that 2,3,5-Tribromo-4-methylthiophene could also participate in further chemical transformations, potentially leading to novel materials with interesting properties.

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and density can be significantly affected by halogenation, as seen in the case of 3,4,5-triiodo-2-methylthiophene . The chemical properties, including reactivity and stability, can be inferred from spectroscopic studies and quantum mechanical calculations, as performed for the imino-methyl-nitrothiophene derivative . These analyses can provide valuable information on the behavior of 2,3,5-Tribromo-4-methylthiophene in different environments and its potential applications.

Scientific Research Applications

Structural and Characterization Studies

  • Research on related thiophene derivatives, such as 3,4,5-triiodo-2-methylthiophene, has contributed to the understanding of structural and chemical properties of thiophene compounds. These studies are crucial in elucidating the unexpected products from reactions involving thiophenes and contribute to the broader knowledge of thiophene chemistry (Patel et al., 2019).

Corrosion Inhibition

  • Thiophene derivatives have been studied for their effectiveness in inhibiting corrosion of metals. For instance, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole has shown high efficiency as a corrosion inhibitor in acidic media, demonstrating the potential of thiophene compounds in industrial applications (Lagrenée et al., 2002).

Polymer Science

  • Thiophene-based compounds are integral in the synthesis and study of conductive polymers. Research on polythiophene outer layers, for example, has provided insights into the electropolymerization and properties of these materials, which are important for various technological applications (Murao & Suzuki, 1987).

Photochemistry and Photophysics

  • The synthesis and characterization of novel thiophene derivatives have implications in photochemistry, such as in the creation of photochromic dithienylethene compounds. These compounds have potential applications in the development of materials that change color in response to light exposure (Liu, Yang, & Yu, 2008).

Molecular Structure Analysis

  • Studies on the molecular structure of thiophene derivatives, including 2-methylthiophene, provide foundational knowledge for understanding the behavior and reactivity of these compounds in various chemical contexts (Tanabe et al., 1995).

Electrochemical Applications

  • Research on the electrochemical properties of thiophene-based polymers, such as poly(3-methylthiophene), reveals their potential in applications like sensors and electronic devices. These studies explore how different conditions affect the electrochemical behavior of these materials (Marque, Roncali, & Garnier, 1987).

Safety And Hazards

2,3,5-Tribromo-4-methylthiophene may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water and get medical help . The compound should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2,3,5-tribromo-4-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br3S/c1-2-3(6)5(8)9-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLNXOZXOZCNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987214
Record name 2,3,5-Tribromo-4-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Tribromo-4-methylthiophene

CAS RN

67869-13-0
Record name 2,3,5-Tribromo-4-methylthiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Tribromo-4-methylthiophene
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Record name 2,3,5-Tribromo-4-methylthiophene
Source EPA DSSTox
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Record name 2,3,5-tribromo-4-methylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Zhao, LPS de Carvalho, C Nathan… - Bioorganic & medicinal …, 2010 - Elsevier
The discovery of 3-deazathiamine diphosphate (deazaThDP) as a potent inhibitor analog of the cofactor thiamine diphosphate (ThDP) has highlighted the need for an efficient and …
Number of citations: 18 www.sciencedirect.com
L Monjas, L Swier, AR de Voogd, RC Oudshoorn… - …, 2016 - pubs.rsc.org
Energy-coupling factor (ECF) transporters mediate the uptake of vitamins in bacteria. Given that these ECF transporters are not present in eukaryotic cells, they represent an interesting …
Number of citations: 18 pubs.rsc.org
LJYM Swier, L Monjas, A Guskov, AR de Voogd… - …, 2015 - Wiley Online Library
Energy‐coupling factor (ECF) transporters are membrane‐protein complexes that mediate vitamin uptake in prokaryotes. They bind the substrate through the action of a specific integral …
HYA Chan - 2023 - repository.cam.ac.uk
Thiamine pyrophosphate (TPP), the bioactive form of vitamin B1, is an essential coenzyme needed for processes of cellular metabolism in all organisms. TPP-dependent enzymes all …
Number of citations: 2 www.repository.cam.ac.uk
WF Fobare, WR Solvibile, AJ Robichaud… - Bioorganic & medicinal …, 2007 - Elsevier
A series of thiophene-substituted acylguanidines were designed from a pyrrole substituted acylguanidine HTS lead. This template allowed a greater flexibility, through differential Suzuki …
Number of citations: 71 www.sciencedirect.com
V Ryabova, L Ignatovich - Thiophenes, 2015 - Springer
The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed. Short historical views are presented where suitable. Recent examples, …
Number of citations: 10 link.springer.com
L Monjas, L Swier, AR de Voogd, RC Oudshoorn…
Number of citations: 0
L Swier, L Monjas, A Guskov, AR de Voogd, GB Erkens
Number of citations: 0

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